molecular formula C24H21FeO6 B12649779 Iron tris(phenylacetate) CAS No. 84522-39-4

Iron tris(phenylacetate)

Cat. No.: B12649779
CAS No.: 84522-39-4
M. Wt: 461.3 g/mol
InChI Key: FYYIAFRCOODGSA-UHFFFAOYSA-K
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Description

Iron tris(phenylacetate) is a coordination compound where an iron(III) ion is complexed with three phenylacetate ligands

Preparation Methods

Synthetic Routes and Reaction Conditions: Iron tris(phenylacetate) can be synthesized through the reaction of iron(III) chloride with phenylacetic acid in the presence of a base. The reaction typically involves dissolving iron(III) chloride in a suitable solvent, such as ethanol, and then adding phenylacetic acid along with a base like sodium hydroxide. The mixture is stirred at room temperature until the reaction is complete, resulting in the formation of iron tris(phenylacetate) as a precipitate .

Industrial Production Methods: While specific industrial production methods for iron tris(phenylacetate) are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent choice, and reactant concentrations, to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions: Iron tris(phenylacetate) undergoes various chemical reactions, including:

    Oxidation: The iron center can undergo oxidation, changing its oxidation state and potentially altering the coordination environment.

    Reduction: Similarly, the iron center can be reduced, which may affect the stability and reactivity of the compound.

    Substitution: The phenylacetate ligands can be substituted with other ligands, leading to the formation of different iron complexes.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or hydrazine can be used.

    Substitution: Ligand exchange reactions can be carried out using various ligands like phosphines, amines, or other carboxylates under appropriate conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of iron(IV) or iron(V) species, while reduction could yield iron(II) complexes. Substitution reactions result in new iron complexes with different ligands.

Scientific Research Applications

Iron tris(phenylacetate) has several scientific research applications, including:

    Chemistry: It is used as a catalyst in various organic reactions, such as oxidation and polymerization reactions.

    Biology: The compound’s potential as a model for studying iron-containing enzymes and its interactions with biological molecules are of interest.

    Medicine: Research is ongoing into its potential use in drug delivery systems and as a therapeutic agent due to its ability to interact with biological targets.

    Industry: It can be used in the synthesis of advanced materials and as a precursor for other iron-containing compounds.

Mechanism of Action

The mechanism by which iron tris(phenylacetate) exerts its effects involves the coordination of the iron center with the phenylacetate ligands. This coordination affects the electronic properties of the iron ion, making it reactive towards various substrates. The iron center can participate in redox reactions, facilitating electron transfer processes. Additionally, the phenylacetate ligands can influence the compound’s solubility and stability, affecting its overall reactivity .

Comparison with Similar Compounds

Uniqueness: Iron tris(phenylacetate) is unique due to the presence of phenylacetate ligands, which provide distinct electronic and steric properties compared to other ligands

Properties

CAS No.

84522-39-4

Molecular Formula

C24H21FeO6

Molecular Weight

461.3 g/mol

IUPAC Name

iron(3+);2-phenylacetate

InChI

InChI=1S/3C8H8O2.Fe/c3*9-8(10)6-7-4-2-1-3-5-7;/h3*1-5H,6H2,(H,9,10);/q;;;+3/p-3

InChI Key

FYYIAFRCOODGSA-UHFFFAOYSA-K

Canonical SMILES

C1=CC=C(C=C1)CC(=O)[O-].C1=CC=C(C=C1)CC(=O)[O-].C1=CC=C(C=C1)CC(=O)[O-].[Fe+3]

Origin of Product

United States

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